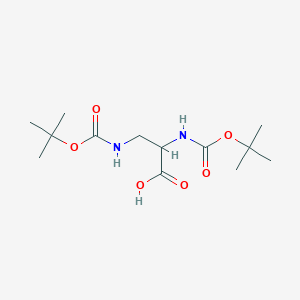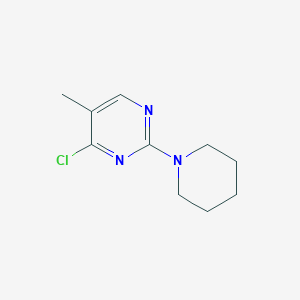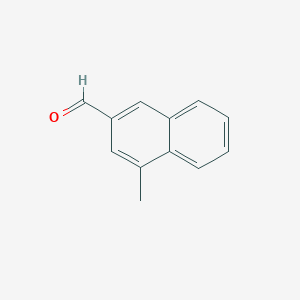![molecular formula C14H14ClNO B168339 4-chloro-N-[(2-methoxyphenyl)methyl]aniline CAS No. 100709-38-4](/img/structure/B168339.png)
4-chloro-N-[(2-methoxyphenyl)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-[(2-methoxyphenyl)methyl]aniline, also known as CMMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMMA is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 4-chloro-N-[(2-methoxyphenyl)methyl]aniline is not well understood, but it is believed to act as a nucleophile in organic reactions. 4-chloro-N-[(2-methoxyphenyl)methyl]aniline can undergo nucleophilic substitution reactions with electrophilic substrates, resulting in the formation of new compounds. The reactivity of 4-chloro-N-[(2-methoxyphenyl)methyl]aniline is dependent on the electronic properties of the substituents on the benzene ring.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 4-chloro-N-[(2-methoxyphenyl)methyl]aniline. However, studies have shown that 4-chloro-N-[(2-methoxyphenyl)methyl]aniline exhibits low toxicity and is not mutagenic or carcinogenic. 4-chloro-N-[(2-methoxyphenyl)methyl]aniline has been reported to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-chloro-N-[(2-methoxyphenyl)methyl]aniline in lab experiments include its high yield and purity, low toxicity, and ease of synthesis. 4-chloro-N-[(2-methoxyphenyl)methyl]aniline is also a versatile reagent that can be used in a wide range of organic reactions. However, the limitations of using 4-chloro-N-[(2-methoxyphenyl)methyl]aniline include its limited solubility in water and its sensitivity to air and moisture, which can affect its reactivity.
Orientations Futures
There are several future directions for the research of 4-chloro-N-[(2-methoxyphenyl)methyl]aniline. One potential area of research is the development of new synthetic routes for the preparation of 4-chloro-N-[(2-methoxyphenyl)methyl]aniline and its derivatives. Another area of research is the investigation of the mechanism of action of 4-chloro-N-[(2-methoxyphenyl)methyl]aniline and its potential applications in organic synthesis. Additionally, the antimicrobial and antitumor properties of 4-chloro-N-[(2-methoxyphenyl)methyl]aniline could be further explored for the development of new drugs.
Méthodes De Synthèse
The synthesis of 4-chloro-N-[(2-methoxyphenyl)methyl]aniline involves the reaction between 2-methoxybenzyl chloride and 4-chloroaniline in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 4-chloro-N-[(2-methoxyphenyl)methyl]aniline as the final product. The synthesis of 4-chloro-N-[(2-methoxyphenyl)methyl]aniline has been optimized to achieve high yields and purity, making it an attractive compound for various applications.
Applications De Recherche Scientifique
4-chloro-N-[(2-methoxyphenyl)methyl]aniline has been extensively studied for its potential applications in the field of organic synthesis. It has been used as a reagent for the preparation of various compounds, including benzimidazoles, quinolines, and indoles. 4-chloro-N-[(2-methoxyphenyl)methyl]aniline has also been used as a building block for the synthesis of bioactive compounds such as antitumor agents and antimicrobial agents.
Propriétés
Numéro CAS |
100709-38-4 |
|---|---|
Nom du produit |
4-chloro-N-[(2-methoxyphenyl)methyl]aniline |
Formule moléculaire |
C14H14ClNO |
Poids moléculaire |
247.72 g/mol |
Nom IUPAC |
4-chloro-N-[(2-methoxyphenyl)methyl]aniline |
InChI |
InChI=1S/C14H14ClNO/c1-17-14-5-3-2-4-11(14)10-16-13-8-6-12(15)7-9-13/h2-9,16H,10H2,1H3 |
Clé InChI |
PNAKKKOWIJGRSE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC2=CC=C(C=C2)Cl |
SMILES canonique |
COC1=CC=CC=C1CNC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B168278.png)








![ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B168331.png)



